3-tert-Butyl-1-phenyl-2-pyrazolin-5-one

Description

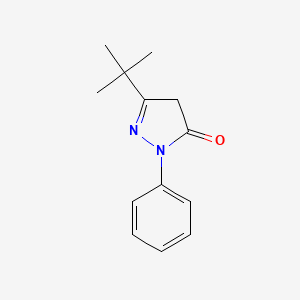

The compound 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one belongs to the pyrazolone (B3327878) class of heterocyclic compounds. Its chemical structure, properties, and the potential applications of its derivatives are subjects of ongoing scientific interest. The foundational data for this compound is well-established, with its chemical formula identified as C₁₃H₁₆N₂O and a molecular weight of approximately 216.28 g/mol . nih.gov

| Property | Value | Source |

| IUPAC Name | 5-tert-butyl-2-phenyl-4H-pyrazol-3-one | PubChem |

| CAS Number | 6631-89-6 | NIST, PubChem |

| Molecular Formula | C₁₃H₁₆N₂O | NIST, PubChem |

| Molecular Weight | 216.28 g/mol | PubChem |

| Synonyms | 3-(tert-Butyl)-1-phenyl-1H-pyrazol-5(4H)-one | PubChem |

This table is generated from data available from public chemical databases. nih.govnist.gov

The pyrazolone scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group, is a cornerstone in the fields of medicinal and organic chemistry. researchgate.netbohrium.com First synthesized in 1883 by Ludwig Knorr, pyrazolones have proven to be exceptionally versatile. researchgate.netresearchgate.net Their importance stems from their function as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets, enabling the development of various therapeutic agents. nih.gov

The chemical versatility of the pyrazolone ring allows for substitutions at various positions, which significantly influences its biological and chemical properties. nih.gov This adaptability has been exploited by medicinal chemists to generate large libraries of compounds for drug discovery. researchgate.netnih.gov Research has extensively documented that molecules incorporating the pyrazolone ring exhibit a broad spectrum of pharmacological activities. nih.govnih.gov

Key Reported Activities of Pyrazolone Derivatives:

Antimicrobial (antibacterial and antifungal). nih.gov

Anti-inflammatory. nih.govmdpi.com

Antitumor. researchgate.net

Antiviral. researchgate.net

Central Nervous System (CNS) effects. researchgate.net

Beyond medicine, pyrazolone derivatives are economically important as precursors for dyes and pigments. bohrium.comresearchgate.netresearchgate.net They are also utilized in agrochemical synthesis and as chelating agents for the extraction and separation of metal ions. bohrium.comresearchgate.net The wide-ranging applications underscore the pyrazolone motif's fundamental importance in synthetic chemistry. researchgate.net

Current research on this compound itself is primarily foundational, focusing on its synthesis and characterization. However, significant research is being conducted on its close structural analogues and derivatives, highlighting the potential utility of this specific chemical framework.

A notable area of investigation involves the synthesis of urea (B33335) derivatives from a closely related amine analogue, 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)amine. One study describes an efficient synthesis of novel urea compounds derived from this pyrazole (B372694) amine, which are being explored as potential inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK). tandfonline.com This line of research is significant as p38 MAPK inhibitors are investigated for various therapeutic applications.

Another research avenue focuses on the synthesis and structural analysis of new pyrazole-based ligands. For instance, the compound 5-amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole, a structural isomer of the amine analogue of the title compound, has been synthesized and its crystal structure analyzed. researchgate.net Such studies are crucial for developing ligands with specific metal-binding properties, which have applications in catalysis and material science. researchgate.net

Future directions for research on this compound and its derivatives are likely to follow the broader trends in pyrazolone chemistry. This includes:

Novel Synthesis Methods: Developing more efficient and environmentally friendly ("green") synthesis protocols for pyrazolone derivatives. bohrium.com

Bioactive Compound Discovery: Using the 3-tert-butyl-1-phenyl-pyrazolone scaffold as a starting point to design and synthesize new molecules with enhanced biological activities, such as antimicrobial or anticancer properties. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of these derivatives and evaluating how the changes affect their biological potency and selectivity. researchgate.netnih.gov This rational design approach is key to optimizing lead compounds in drug discovery.

The ongoing exploration of pyrazole and pyrazolone derivatives continues to open new possibilities in medicinal chemistry and materials science, with the 3-tert-butyl-1-phenyl substitution pattern representing a specific and promising branch of this research. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

5-tert-butyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-13(2,3)11-9-12(16)15(14-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSULZKBEJXMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288874 | |

| Record name | 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-89-6 | |

| Record name | 6631-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Tert Butyl 1 Phenyl 2 Pyrazolin 5 One and Its Analogs

Approaches to Pyrazolone (B3327878) Core Synthesis

The construction of the pyrazolone ring system is a fundamental step in accessing a wide array of derivatives. Various classical and modern synthetic methods have been developed to achieve this, often focusing on efficiency and substituent diversity.

Condensation Reactions for Substituted Pyrazolones

The most traditional and widely employed method for synthesizing pyrazolone cores is the Knorr synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative. beilstein-journals.org This approach allows for the introduction of substituents at various positions of the pyrazolone ring by selecting appropriately substituted starting materials. For instance, the reaction of ethyl pivaloylacetate with phenylhydrazine (B124118) would yield 3-tert-butyl-1-phenyl-2-pyrazolin-5-one.

Variations of this condensation strategy have been explored to improve yields and reaction conditions. For example, copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature, offering a milder alternative to classical methods. organic-chemistry.org The regioselectivity of the reaction between 1,3-diketones and arylhydrazines can be controlled to produce specific pyrazole (B372694) isomers in good yields. organic-chemistry.org

| Reactant 1 | Reactant 2 | Key Reaction Type | Product |

|---|---|---|---|

| β-Ketoester (e.g., Ethyl pivaloylacetate) | Hydrazine derivative (e.g., Phenylhydrazine) | Knorr Cyclocondensation | Substituted Pyrazolone |

| 1,3-Diketone | Arylhydrazine | Regioselective Condensation | Substituted Pyrazole |

Multi-Step and One-Pot Synthetic Sequences for Pyrazoline-5-one Systems

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of multi-step, one-pot procedures. These sequences combine several reaction steps in a single reaction vessel, avoiding the isolation of intermediates and thereby saving time and resources. nih.govdntb.gov.uarsc.org

One-pot syntheses of pyrazoles and their pyrazolone derivatives have been established through various strategies. nih.gov For example, a three-component reaction involving aldehydes, 1,3-dicarbonyl compounds, and diazo compounds can yield polyfunctional pyrazoles through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence. organic-chemistry.org Another approach involves the in-situ generation of 1,3-dicarbonyl compounds, which then react with hydrazines to form the pyrazole core. beilstein-journals.org The use of ester derivatives in these reactions can specifically lead to the formation of pyrazolone derivatives. nih.gov

Mechanochemical synthesis, a solventless technique, has also been applied to the one-pot, multi-step synthesis of fluorinated pyrazolones, highlighting a move towards more sustainable synthetic methods. nih.gov Furthermore, automated multi-step synthesis in continuous flow has been developed for the rapid production of 2-pyrazolines. rsc.org

| Synthetic Strategy | Key Intermediates/Reaction Types | Advantages |

|---|---|---|

| Three-Component Reaction | Knoevenagel condensation, 1,3-dipolar cycloaddition | High efficiency, operational simplicity |

| In-situ Generation of 1,3-Dicarbonyls | Consecutive multicomponent reaction | Avoids isolation of intermediates |

| Mechanochemical Synthesis | Solventless reaction | Improved sustainability |

| Continuous Flow Synthesis | Automated process | Rapid synthesis and scalability |

Targeted Functionalization and Derivatization of this compound

Once the pyrazolone scaffold is synthesized, its chemical reactivity can be exploited to introduce a variety of functional groups, leading to a diverse range of derivatives with tailored properties.

Introduction of Urea (B33335) Linkages to Pyrazolone Scaffolds

The incorporation of a urea moiety onto the pyrazolone core has been a significant area of research, as pyrazolyl-ureas exhibit a wide spectrum of biological activities. nih.govnih.govresearchgate.net The urea function can be linked to different positions of the pyrazole nucleus. nih.govnih.gov This derivatization can enhance properties such as aqueous solubility due to strong intermolecular hydrogen bonding. researchgate.net The synthesis of these derivatives typically involves the reaction of an amino-substituted pyrazole with an appropriate isocyanate or by using phosgene (B1210022) or its equivalents to couple an amine with an amino-pyrazole.

The resulting pyrazolyl-urea compounds have been explored for various applications, with their biological effects often dependent on the substitution pattern on both the pyrazole and the urea nitrogen atoms. nih.govresearchgate.net

Synthesis of Imine and Amine Derivatives from Pyrazolin-5-one Precursors

The versatile reactivity of the pyrazolin-5-one system allows for the synthesis of various imine and amine derivatives. beilstein-journals.orgnih.govrsc.orgnih.gov The active methylene (B1212753) group at the C4 position of the pyrazolin-5-one ring can undergo condensation with aldehydes and ketones to form 4-alkylidene or 4-arylidene derivatives. These intermediates can then be further modified.

For instance, the reaction of 5-aminopyrazoles with aldehydes can lead to the formation of imine derivatives, which can subsequently be reduced to the corresponding amines. mdpi.com A one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, proceeding through the in-situ formation of an N-(5-pyrazolyl)imine intermediate. mdpi.com This method is noted for its operational simplicity and short reaction time. mdpi.com

The synthesis of new pyrazoline derivatives containing an imine moiety has been achieved by reacting a pyrazoline derivative with various aldehydes. researchgate.netuomustansiriyah.edu.iq These Schiff bases can be synthesized by the reaction of an amino-substituted pyrazoline with a corresponding aldehyde. uomustansiriyah.edu.iq

Asymmetric Synthesis Utilizing Pyrazolin-5-one Electrophiles

Pyrazolin-5-ones have emerged as valuable substrates in asymmetric synthesis, allowing for the creation of chiral pyrazole and pyrazolone derivatives. rsc.orgresearchgate.net The reactivity of pyrazolin-5-ones has been harnessed in reactions catalyzed by both organocatalysts and metal catalysts to produce highly functionalized and enantiomerically enriched products. rsc.orgresearchgate.net

A key strategy involves the reaction of the nucleophilic C4 position of the pyrazolone with an electrophile in the presence of a chiral catalyst. thieme-connect.com This approach has been successfully used to generate pyrazolones with a quaternary stereocenter at the 4-position. thieme-connect.com For example, asymmetric electrophilic sulfenylation of pyrazolones, catalyzed by a chiral iminophosphorane, can produce sulfur-substituted quaternary stereocenters with high enantioselectivity. thieme-connect.com

Catalytic Systems in Pyrazolone Derivative Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in the synthesis of heterocyclic compounds like pyrazolones. These catalysts are often metal-free, which is advantageous for applications in medicinal chemistry where metal contamination can be a concern.

One notable organocatalytic approach involves the use of secondary amines, such as pyrrolidine (B122466) and its salts, to facilitate the synthesis of pyrazolone derivatives. For instance, a robust one-pot, three-component reaction has been developed using a pyrrolidine-benzoic acid salt catalyst. acs.org This method allows for the efficient synthesis of a variety of 1,3-diarylallylidene pyrazolones from 4-unsubstituted pyrazolones, aryl or heteroaryl aldehydes, and aryl methyl ketones. acs.org The reaction proceeds in high yields and produces single geometrical isomers. acs.org The catalytic cycle is believed to involve the formation of an iminium ion intermediate, which then undergoes a retro-Knoevenagel-type reaction, constantly supplying the pyrazolone reactant for the main reaction pathway. acs.org

Another organocatalytic strategy employs secondary amines as "green promoters" for the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates to form substituted pyrazoles. nih.gov This method is advantageous due to its operational simplicity, use of an inexpensive catalyst, and efficiency at room temperature. nih.gov The versatility of this approach allows for the use of a wide range of readily available starting materials, including ketones, β-ketoesters, and aldehydes. nih.gov

Imidazole has also been utilized as an effective organocatalyst for the synthesis of pyrazolone derivatives in aqueous media, highlighting a green chemistry approach. acs.org For example, it catalyzes the reaction of ethyl acetoacetate (B1235776) and various hydrazines to produce 2-pyrazoline-5-one derivatives. acs.org

A summary of representative organocatalytic approaches for pyrazolone synthesis is presented in the table below.

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Pyrrolidine-BzOH salt | Three-component reaction | 4-unsubstituted pyrazolones, aryl/heteroarylaldehydes, aryl methyl ketones | High yields, single geometrical isomers, one-pot synthesis. acs.org |

| Secondary Amines | [3+2] Cycloaddition | Carbonyl compounds (ketones, β-ketoesters, aldehydes), diazoacetates | "Green promoter", room temperature reaction, high regioselectivity. nih.gov |

| Imidazole | Condensation | Ethyl acetoacetate, hydrazines | Green synthesis in aqueous media. acs.org |

Heterogeneous catalysts offer several practical advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. Layered double hydroxides (LDHs) have gained attention as effective heterogeneous catalysts in organic synthesis.

A novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, which is based on a layered double hydroxide, has been developed for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. rsc.orgnih.gov This catalyst was synthesized by immobilizing nano copper on an LDH modified with a sulfonamide ligand. rsc.orgnih.gov It demonstrates high activity and selectivity in a three-component, one-pot reaction involving benzaldehydes, malononitrile (B47326), and phenyl hydrazine. rsc.orgnih.gov The reaction proceeds under mild conditions (55 °C) in an environmentally friendly water/ethanol solvent system, affording excellent yields in short reaction times (15–27 minutes). rsc.orgnih.gov A key advantage of this methodology is the reusability of the catalyst for at least four consecutive cycles without a significant loss of its catalytic activity. nih.gov

The proposed mechanism suggests that the LDH-based nano-catalyst interacts with the carbonyl group of the benzaldehyde, activating it for nucleophilic attack by malononitrile. rsc.org This is followed by a reaction with phenyl hydrazine to form the final pyrazole product. rsc.org

The following table summarizes the key aspects of the LDH-based heterogeneous catalyst in pyrazole derivative synthesis.

| Catalyst | Reaction Type | Starting Materials | Reaction Conditions | Yields | Reusability |

| LDH@PTRMS@DCMBA@CuI | Three-component one-pot reaction | Benzaldehydes, malononitrile, phenyl hydrazine | H2O/EtOH, 55 °C | 85–93% | At least 4 cycles |

Elucidation of Chemical Reactivity and Reaction Mechanisms for 3 Tert Butyl 1 Phenyl 2 Pyrazolin 5 One Derivatives

Oxidative Transformations and Product Characterization

The pyrazolone (B3327878) ring system is susceptible to oxidation, leading to a variety of products depending on the reaction conditions and the oxidizing agent employed.

The oxidation of 1-substituted pyrazolin-5-ones can lead to the formation of pyrazolin-4,5-diones. These diones are highly reactive intermediates. For instance, the oxidation of 1-phenylpyrazolidin-3-one with ferric chloride is a known method to synthesize 1-phenyl-1H-pyrazol-3-ol, which exists in tautomeric equilibrium with the corresponding pyrazolin-5-one. mdpi.com While the specific oxidation of 3-tert-butyl-1-phenyl-2-pyrazolin-5-one to its corresponding 4,5-dione is not extensively detailed in the provided results, the general reactivity of the pyrazolone ring suggests this is a plausible transformation. These resulting dione (B5365651) species are potent dienophiles and can participate in various cycloaddition reactions. semanticscholar.org

The electrophilic centers in oxidized pyrazolone species, such as the carbonyl groups in pyrazolin-4,5-diones, are susceptible to nucleophilic attack. This reactivity is fundamental to many of the subsequent reactions these intermediates undergo. For example, the Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones is a well-established reaction, demonstrating the nucleophilic character of the pyrazolone at the C4 position. nih.gov This type of 1,4-conjugate addition is a key step in various synthetic methodologies. acs.org Furthermore, the addition of nitroalkanes to 4-arylidenepyrazolones highlights the susceptibility of the exocyclic double bond to nucleophilic attack. researchgate.net

Tautomeric Equilibria and Structural Isomerism in Pyrazolone Rings

Pyrazolone derivatives, including this compound, exhibit prototropic tautomerism, a phenomenon that significantly influences their chemical and physical properties. clockss.org In principle, these compounds can exist in three main tautomeric forms: the CH form (2,4-dihydro-3H-pyrazol-3-one), the OH form (1H-pyrazol-5-ol), and the NH form (1,2-dihydro-3H-pyrazol-3-one). clockss.org

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for investigating tautomeric equilibria in pyrazolones. nih.gov

NMR Spectroscopy: The tautomeric forms of pyrazolones can be distinguished by their characteristic signals in ¹H, ¹³C, and ¹⁵N NMR spectra. mdpi.comnih.gov For example, in the case of 1-phenyl-1H-pyrazol-3-ol, the ¹H NMR spectrum in CDCl₃ shows a broad singlet for the OH proton at approximately 12.16 ppm, while the pyrazole (B372694) H-4 and H-5 protons appear as doublets. mdpi.com The ¹³C NMR spectrum provides further evidence, with the chemical shift of the C3 carbon being indicative of the enolic form. mdpi.com Solid-state NMR can also provide unambiguous determination of the tautomeric form present in the crystalline state. mdpi.comnih.gov The solvent plays a crucial role in the observed tautomeric equilibrium. For instance, 1-phenyl-1H-pyrazol-3-ol exists predominantly as dimers of the OH-form in nonpolar solvents like CDCl₃, while in DMSO-d₆, it is present as monomers. mdpi.com

IR Spectroscopy: IR spectroscopy can help differentiate between the keto and enol forms. The presence of a strong C=O stretching band is characteristic of the CH and NH forms, while a broad O-H stretching band indicates the presence of the OH tautomer. researchgate.net

The following table summarizes representative NMR data for a related pyrazolone, 1-phenyl-1H-pyrazol-3-ol, which provides insight into the spectroscopic features of the OH-tautomer. mdpi.com

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |

| ¹H | CDCl₃ | 12.16 (br s) | OH |

| ¹H | CDCl₃ | 7.67 (d) | Pyrazole H-5 |

| ¹H | CDCl₃ | 5.92 (d) | Pyrazole H-4 |

| ¹³C | CDCl₃ | 164.0 | Pyrazole C-3 |

| ¹³C | CDCl₃ | 94.2 | Pyrazole C-4 |

| ¹⁵N | CDCl₃ | 203.2 | Pyrazole N-1 |

| ¹⁵N | CDCl₃ | 277.7 | Pyrazole N-2 |

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the relative stabilities of different tautomers and the factors influencing their equilibrium. nih.govresearchgate.net

Studies on pyrazolone derivatives have shown that the relative stability of the tautomers is influenced by both the substituents on the ring and the solvent. nih.govnih.gov For 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, calculations have indicated that the CH form is the most predominant in both the gas phase and in solution, with the OH form being the least stable. researchgate.net However, the NH form is found to be more stabilized in solution compared to the other two forms. researchgate.net The presence of bulky substituents at the C3 position, such as a tert-butyl group, can influence the energy differences between tautomers. nih.gov Electron-donating groups at the C3 position tend to favor the CH form. researchgate.net The solvent polarity also plays a significant role, with increasing solvent polarity generally leading to an increase in the dipole moments and the barrier height for proton transfer between tautomers. researchgate.netnih.gov

Mechanisms of Condensation and Annulation Reactions involving Pyrazolin-5-one

Pyrazolin-5-ones are versatile building blocks in organic synthesis, readily participating in condensation and annulation reactions to form a variety of heterocyclic systems.

Condensation reactions of pyrazolin-5-ones often occur at the active C4 position. For example, 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one undergoes condensation with aromatic aldehydes to yield 4-cinnamoyl derivatives. researchgate.net Similarly, it can react with aromatic amines and hydrazine (B178648) to form imino compounds. researchgate.net The reaction of 3-methyl-1-phenylpyrazolone with sodium α-anilinobenzylsulfonate results in the formation of a 4-[α-anilinobenzyl] derivative. researchgate.net

Annulation reactions involving pyrazolin-5-ones lead to the formation of fused heterocyclic systems. A notable example is the copper-catalyzed cascade annulation of o-hydroxyphenyl propargylamines with pyrazolin-5-ones, which provides access to pyrano[2,3-c]pyrazoles. acs.org This reaction proceeds through the formation of an alkynyl ortho-quinone methide, followed by a 1,4-conjugate addition and a subsequent 6-endo cyclization. acs.org Another important annulation pathway is the ruthenium(II)-catalyzed reaction of pyrazole derivatives with alkynes to synthesize pyrazolo[5,1-a]isoquinolines. These reactions highlight the utility of pyrazolones in constructing complex molecular architectures.

Advanced Spectroscopic and Structural Characterization of 3 Tert Butyl 1 Phenyl 2 Pyrazolin 5 One and Analogs

Comprehensive NMR Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of organic molecules. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.

1D and 2D NMR Techniques

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the types and numbers of protons and carbons in a molecule. In the study of pyrazole (B372694) derivatives, the chemical shifts (δ) are highly informative. For a series of 1-phenyl-3-tert-butyl-5-arylpyrazoles, the ¹³C NMR chemical shifts were collected in DMSO-d₆. researchgate.net A notable finding was the linear correlation observed between the chemical shift of the C4 carbon of the pyrazole ring and the Hammett constants of the substituents on the 5-aryl group, indicating a clear electronic influence transmitted through the ring system. researchgate.net

For more complex structures, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish definitive proton-carbon correlations. For instance, in the characterization of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, 2D NMR was crucial for the complete assignment of all proton and carbon signals. mdpi.com The HSQC spectrum correlates directly bonded C-H pairs, while the HMBC spectrum reveals longer-range couplings (2-3 bonds), allowing for the assembly of the molecular puzzle. mdpi.commdpi.com

Table 1: ¹³C NMR Chemical Shift Data for 1-Phenyl-3-tert-butyl-5-arylpyrazoles Data collected in DMSO-d₆ at 50°C. Chemical shifts (δ) in ppm.

| Compound | 5-Aryl Substituent | C3 (δ) | C4 (δ) | C5 (δ) |

|---|---|---|---|---|

| 13Pz | H | 159.9 | 106.6 | 142.1 |

| 14Pz | 4'-MeO | 159.7 | 106.2 | 142.1 |

| 15Pz | 4'-Cl | 159.9 | 107.0 | 141.0 |

Source: Adapted from Hockstedler, A.N., et al., 2025. researchgate.net

Vibrational and Mass Spectrometry for Molecular Identification

Vibrational spectroscopy and mass spectrometry are powerful analytical techniques that provide complementary information for the definitive identification of molecules. FTIR probes the vibrational modes of functional groups, while mass spectrometry offers information on molecular weight and elemental composition.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For pyrazole derivatives, characteristic absorption bands confirm the presence of key structural features. In the analog (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, a strong C=O stretching vibration for the amide functionality was observed at 1701 cm⁻¹. mdpi.com Similarly, for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, strong absorption bands corresponding to the asymmetric and symmetric SO₂ stretching vibrations were identified at 1363 cm⁻¹ and 1170 cm⁻¹, respectively. mdpi.com Overlapping C=C and C=N stretching vibrations were also noted around 1595 cm⁻¹. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for Pyrazole Analogs

| Compound | Functional Group | Vibrational Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | C=O (amide) | 1701 | mdpi.com |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | SO₂ (asymmetric) | 1363 | mdpi.com |

| SO₂ (symmetric) | 1170 | mdpi.com | |

| C=C / C=N | 1595 | mdpi.com | |

| S-N | 892 | mdpi.com |

Electrospray Ionization Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides a molecule's mass-to-charge ratio (m/z), which is a critical piece of data for identification. Electron Ionization Mass Spectrometry (EIMS) of the parent compound, 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one, shows a molecular ion peak at m/z 216, consistent with its molecular weight. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound with a high degree of confidence. For the analog (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, the calculated m/z for the protonated molecule [M+H]⁺ was 285.1967, and the experimentally found value was 285.1965, confirming the formula C₁₈H₂₅N₂O. mdpi.com Likewise, HRMS analysis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide confirmed its elemental formula as C₂₂H₂₈N₃O₄S₂⁺ with a mass error of just -1.30 ppm. mdpi.com

Table 3: Mass Spectrometry Data for this compound and Analogs

| Compound | Technique | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| This compound | EIMS | [M]⁺ | 216.28 | 216 | nist.govnist.gov |

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | HRMS-ESI | [M+H]⁺ | 285.1967 | 285.1965 | mdpi.com |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | HRMS-ESI | [M+H]⁺ | 462.1516 | 462.1516 | mdpi.com |

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly

While NMR and mass spectrometry provide structural information, X-ray crystallography offers an unparalleled view of the precise three-dimensional arrangement of atoms in the solid state. This technique is crucial for understanding molecular conformation, bond lengths, bond angles, and the supramolecular assembly of molecules in a crystal lattice. The characterization of pyrazole-based Schiff bases and other derivatives has been successfully achieved using single-crystal X-ray diffraction. researchgate.netstrath.ac.uk

Analysis of Hydrogen Bonding Networks

The packing of molecules in a crystal is governed by intermolecular forces, with hydrogen bonding playing a particularly significant role. In the crystal structure of the analog 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole and phenyl rings are not coplanar, exhibiting a dihedral angle of 50.61°. nih.govresearchgate.net The solid-state structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H···N and N—H···O interactions link the molecules together, forming sheets within the crystal lattice. nih.govresearchgate.net The analysis of these networks is essential for understanding the physical properties of the material and for crystal engineering efforts.

Table 4: Hydrogen Bond Geometry for 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine

| Donor (D) — H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N4—H4A ··· N2 | 0.90 | 2.23 | 3.1195 | 172 |

| N4—H4B ··· O1 | 0.90 | 2.39 | 3.241 | 160 |

| C14—H14 ··· N4 | 0.93 | 2.54 | 3.403 | 155 |

Source: Adapted from Cuenu, F., et al., 2012. nih.govresearchgate.net

Investigation of π-Stacking Interactions

The supramolecular architecture of this compound and its analogs is significantly influenced by non-covalent interactions, among which π-stacking plays a crucial role in dictating the crystal packing and solid-state structure. numberanalytics.comnumberanalytics.com These interactions, occurring between aromatic rings, are fundamental to the formation of extended molecular assemblies. nih.gov The investigation into these forces provides valuable insights into the conformational preferences and structural stability of these compounds.

Detailed crystallographic analysis of analogs, such as 3-[(E)-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)iminomethyl]quinolin-2(1H)-one, reveals the presence of distinct π-π stacking interactions. In the solid state, this molecule forms hydrogen-bonded dimers which are further linked into chains through aromatic π-π stacking. researchgate.netnih.gov Specifically, a weak π-π stacking interaction is observed involving the pendent phenyl rings of molecules related by inversion, leading to the formation of a chain of π-stacked dimers. nih.gov

It is noteworthy that the presence of aromatic rings does not guarantee the formation of π-π stacking interactions. For instance, in a related pyrazolinone derivative, no aromatic π-π stacking interactions were observed in its crystal structure, despite the availability of multiple aryl rings. nih.gov This highlights the subtle balance of various intermolecular forces, including hydrogen bonding and C-H···π interactions, that collectively determine the final supramolecular assembly. nih.govconicet.gov.ar

Computational methods, such as Density Functional Theory (DFT), can be employed to further elucidate the energetic contributions of these π-stacking interactions to the stability of the crystal lattice. numberanalytics.comconicet.gov.ar Such studies can quantify the interaction energies and provide a deeper understanding of the interplay between different non-covalent forces. mdpi.com

The following table summarizes the key geometric parameters related to the π-stacking interactions observed in an analog of this compound.

| Interacting Fragments | Dihedral Angle (°) | Interaction Type | Supramolecular Motif |

| Phenyl ring and Pyrazole ring | 21.9 (2) | Intramolecular | - |

| Pendent Phenyl rings | Not specified | Intermolecular π-π stacking | Chain of π-stacked dimers |

Computational Chemistry and in Silico Modeling of 3 Tert Butyl 1 Phenyl 2 Pyrazolin 5 One Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, enabling the detailed study of the electronic structure and reactivity of molecules like 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one. eurasianjournals.com DFT methods are employed to determine the molecule's optimized geometry, vibrational frequencies, and a host of electronic properties that govern its behavior. nih.gov

Theoretical investigations into pyrazole (B372694) and pyrazolone (B3327878) derivatives have demonstrated the utility of DFT in elucidating their structural and electronic characteristics. researchgate.netresearchgate.net For this compound, DFT calculations, typically using a functional such as B3LYP with a suitable basis set like 6-31G(d), would be the initial step in any computational analysis. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule's most stable conformation.

Furthermore, DFT is instrumental in calculating key electronic descriptors that are crucial for predicting reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Other quantum chemical parameters derived from DFT calculations, such as electronegativity, chemical hardness, and global softness, offer further insights into the molecule's reactivity profile. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites and predicting how the molecule will interact with other species. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the dynamic nature of this compound.

Conformational analysis of pyrazolone derivatives has been successfully performed using both experimental techniques like X-ray crystallography and theoretical calculations. bohrium.com For this compound, a systematic search of its conformational space can identify low-energy conformers. This is particularly important due to the rotatable bonds associated with the phenyl and tert-butyl groups. Theoretical calculations can reveal the relative stability of different conformations, such as folded or open forms, which can be influenced by substituents and the surrounding environment. bohrium.com

Predicting Molecular Interactions and Binding Affinities for Pyrazolone Ligands

A significant application of in silico modeling is the prediction of how a molecule, such as this compound, will interact with a biological target, typically a protein. This is a cornerstone of computer-aided drug design. eurasianjournals.com Molecular docking is a widely used technique to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. walshmedicalmedia.com

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For pyrazolone ligands, molecular docking studies have been instrumental in understanding their binding modes with various enzymes and receptors. nih.govnih.gov

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative estimate of the strength of the interaction. researchgate.net Lower binding energies typically indicate a more favorable interaction. In silico studies on various pyrazolone derivatives have reported a range of binding affinities against different protein targets.

To illustrate the outcomes of such predictive studies, the following interactive table summarizes hypothetical docking results for a series of pyrazolone ligands against a generic protein target. This data is representative of what would be generated in a computational screening study.

| Ligand | Docking Score (kcal/mol) | Predicted Interacting Residues | Interaction Type |

| Ligand A | -7.5 | TYR123, PHE234 | π-π stacking, Hydrophobic |

| Ligand B | -8.2 | ASP156, LYS158 | Hydrogen Bond, Electrostatic |

| Ligand C | -6.9 | LEU201, VAL205 | Hydrophobic |

| Ligand D | -9.1 | HIS180, GLN182 | Hydrogen Bond, π-π stacking |

Note: The data in this table is for illustrative purposes and does not represent actual experimental results for this compound.

Following molecular docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to refine the binding affinity calculations. eurasianjournals.com These simulations provide a more dynamic and realistic model of the interaction, accounting for the flexibility of both the ligand and the receptor.

Biological Activities and Pharmacological Potential of 3 Tert Butyl 1 Phenyl 2 Pyrazolin 5 One Derivatives

Antioxidant and Free Radical Scavenging Mechanisms of Pyrazolone (B3327878) Analogs

Pyrazolone derivatives are recognized for their significant antioxidant properties, largely attributed to their ability to act as potent free radical scavengers. nih.govmdpi.com This capability is crucial in mitigating oxidative stress, a key factor in numerous pathological conditions. The well-known drug edaravone (B1671096), a pyrazolone derivative, exemplifies this action by preventing oxidative damage to cell membranes. nih.gov

The antioxidant mechanisms of pyrazolone analogs are influenced by their chemical structure and the surrounding environment. nih.govdaneshyari.com Theoretical and experimental studies have identified two primary pathways for radical scavenging: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). nih.gov In polar solvents, the SPLET mechanism is generally favored, while the HAT mechanism tends to be predominant in nonpolar environments. nih.gov The presence of specific functional groups, such as a catechol moiety, has been shown to significantly enhance the antiradical potency of these compounds. rsc.orgnih.gov For instance, certain pyrazolone analogs have demonstrated impressive activity against the DPPH radical, with IC50 values in the low micromolar range (2.6–7.8 μM). rsc.orgnih.gov

Neuroprotective Effects of Spiro-Pyrazolone Derivatives in Disease Models

The neuroprotective potential of pyrazolone derivatives has been a significant area of investigation, with spiro-pyrazolone compounds showing particular promise. researchgate.net Neurodegenerative diseases like Parkinson's are often characterized by oxidative stress and the loss of neurons. nih.gov In vitro models using neurotoxic agents like 6-hydroxydopamine (6-OHDA) are employed to screen for neuroprotective agents. nih.govturkjps.org

Studies have shown that certain pyrazoline derivatives can protect neuronal cells from 6-OHDA-induced toxicity. nih.gov For example, 4-Methylsulfonylphenyl substituted pyrazolines were identified as promising neuroprotective agents due to their ability to enhance cell viability in the presence of this neurotoxin. nih.gov Other research has focused on spiro-neurosteroid analogs, with some compounds demonstrating high efficacy in protecting sympathoadrenal cells from apoptosis. researchgate.net Furthermore, novel pyrazolone derivatives have been shown to ameliorate seizures and oxidative stress in animal models by regulating inflammatory pathways. nih.govresearchgate.net

Enzyme Inhibition and Receptor Modulation by Pyrazolone Compounds

Pyrazolone-based compounds have been identified as effective inhibitors of various enzymes and modulators of cellular receptors, contributing to their diverse pharmacological profile. nih.govnih.gov Their ability to interact with key biological targets has made them attractive candidates for drug development in several therapeutic areas. nih.gov For instance, certain pyrazolone derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov Additionally, sulfonamide-bearing pyrazolone derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoenzymes, which are targets for glaucoma treatment. nih.gov

Some pyrazole-carboxamides have been synthesized and evaluated for their affinity to cannabinoid receptors (CB1 and CB2), demonstrating that structural modifications can determine selectivity for these receptors. acs.org

Kinase Inhibitory Activity (e.g., p38 MAPK)

A particularly significant area of research is the inhibition of protein kinases, which are crucial regulators of cellular processes. nih.govnih.gov The p38 mitogen-activated protein kinase (p38 MAPK) is a key target in inflammatory diseases and neurodegenerative disorders. nih.govnih.gov Pyrazole-based urea (B33335) derivatives have been developed as potent inhibitors of p38 MAPK. nih.gov These inhibitors bind to a distinct site on the enzyme, separate from the ATP-binding pocket, by interacting with the activation loop. nih.gov This interaction has led to the development of clinical candidates for treating inflammatory conditions. nih.gov The inhibitory concentration (IC50) values for some of these compounds against p38 MAPK are in the nanomolar range, indicating high potency. researchgate.net

Anti-Proliferative and Anti-Angiogenesis Studies for Cancer Treatment

The development of novel anti-cancer agents is a major focus of medicinal chemistry, and pyrazolone derivatives have demonstrated significant potential in this area. nih.govjapsonline.com They exert their anti-cancer effects through various mechanisms, including inhibiting cell proliferation and angiogenesis (the formation of new blood vessels), a process critical for tumor growth. nih.govtandfonline.com

Numerous studies have reported the anti-proliferative activity of pyrazolone analogs against a range of human cancer cell lines. nih.govmdpi.combiointerfaceresearch.com For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent activity against various cancer cell lines with IC50 values in the low micromolar and even nanomolar range. nih.gov Pyrazolone-pyrazole hybrids have also exhibited significant inhibition of VEGFR-2, a key receptor in angiogenesis, making them promising candidates for anti-breast cancer therapies. nih.gov Furthermore, some pyrazole (B372694) derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). japsonline.com

Table 1: Anti-Proliferative Activity of Selected Pyrazolone Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyrazolo-benzothiazole hybrid (Compound 25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | nih.gov |

| Pyrazolone-pyrazole derivative (Compound 27) | MCF7 | 16.50 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 49) | 15 cancer cell lines | 0.03 - 6.561 | nih.gov |

| Pyrazolone derivative (Compound 37) | Eca-109 | 29.86 | japsonline.com |

Structure-Activity Relationship (SAR) Investigations for Optimized Bioactivity

Understanding the structure-activity relationship (SAR) is fundamental to designing more potent and selective therapeutic agents. nih.govmdpi.com For pyrazolone derivatives, SAR studies have provided valuable insights into how different substituents on the pyrazole core influence their biological activities. mdpi.comjapsonline.comresearchgate.net

For antioxidant activity, the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring attached to the pyrazolone nucleus are critical. nih.gov Specifically, analogs with a catechol moiety (two adjacent hydroxyl groups) exhibit superior radical scavenging capabilities. rsc.orgnih.gov

In the context of anti-proliferative activity, SAR studies have shown that modifications at various positions of the pyrazole ring can significantly impact cytotoxicity against cancer cell lines. mdpi.com For instance, in a series of 5-aminopyrazolyl acylhydrazones, the nature of the substituent on the pyrazole scaffold and the acylhydrazone moiety were found to be crucial for antitumor properties. mdpi.com Similarly, for enzyme inhibition, specific substitutions on the pyrazole ring have been shown to enhance the inhibitory potency against targets like p38 MAPK and cholinesterases. nih.govnih.gov These SAR investigations are essential for the rational design and optimization of pyrazolone derivatives for specific therapeutic applications. nih.govmdpi.com

Metabolic Pathways and Metabolite Characterization for Pyrazolone-Based Therapeutics

Primary Metabolic Pathways: Phase II Conjugation

The dominant metabolic route for pyrazolone therapeutics like edaravone is conjugation, which transforms the parent drug into more polar, water-soluble compounds that are easily excreted from the body. longdom.org This process involves the attachment of endogenous molecules to the drug or its initial metabolites. longdom.org

Glucuronidation and Sulfation: The main metabolites identified for edaravone are its glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.netfda.gov These pharmacologically inactive metabolites are formed by the action of specific Phase II enzymes. fda.gov

Uridine Diphosphate Glucuronosyltransferase (UGT): This family of enzymes catalyzes the attachment of glucuronic acid to the pyrazolone molecule, forming a glucuronide conjugate. fda.govnih.gov

Sulfotransferase (SULT): These enzymes are responsible for transferring a sulfonate group to the parent compound, resulting in a sulfate conjugate. fda.gov

Urinary excretion is the primary route of elimination for these metabolites. researchgate.net Studies have shown that after administration, very little of the unchanged parent drug (less than 3%) is found in the urine, with the vast majority being the conjugated forms. researchgate.netfda.gov The synthesis of edaravone glucuronate and edaravone sulfate has been successfully performed to confirm their identity with the metabolites isolated from biological samples. nih.gov

Species-Specific Differences in Metabolism

Interestingly, the ratio of the major metabolites can vary between species. In studies involving rats and dogs, the sulfate conjugate was found to be more predominant in urine. researchgate.net Conversely, in humans, the glucuronide conjugate is the more abundant metabolite, highlighting a species-specific difference in the primary conjugation pathway. researchgate.net

| Metabolite | Metabolic Pathway | Enzyme Family | Species Predominance |

| Glucuronide Conjugate | Phase II (Glucuronidation) | UGTs | Human researchgate.net |

| Sulfate Conjugate | Phase II (Sulfation) | SULTs | Rat, Dog researchgate.net |

Role of Phase I Metabolism

Phase I metabolism, which typically involves oxidation, reduction, or hydrolysis reactions catalyzed by Cytochrome P450 (CYP) enzymes, appears to play a minor role in the biotransformation of edaravone and its close analogs. fda.govpharmaguideline.com In vitro experiments and clinical pharmacokinetic data suggest that at therapeutic concentrations, these compounds are not significantly metabolized by CYP enzymes. fda.gov

This limited involvement of the CYP system has important clinical implications. Edaravone and its metabolites are not expected to inhibit or induce major CYP isozymes such as CYP1A2, CYP2B6, or CYP3A4/5. fda.gov This characteristic indicates a low potential for drug-drug interactions when co-administered with other medications that are substrates, inhibitors, or inducers of these enzymes. fda.gov

Metabolite Characterization and ADME Profiling

The characterization of metabolites is a critical step in drug development. For pyrazolone derivatives, this often involves isolating metabolites from urine and using analytical techniques to confirm their structure. nih.gov The synthesis of suspected metabolites provides authentic standards for comparison. nih.gov

Applications Beyond Medicinal Chemistry: 3 Tert Butyl 1 Phenyl 2 Pyrazolin 5 One in Materials Science and Agrochemicals

Utilization as Intermediates for Functional Materials

The primary application of 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one in materials science lies in its role as a key building block for the synthesis of azo dyes. Pyrazolone (B3327878) derivatives are economically important precursors for dyes and have been used as coupling components since the late 19th century. researchgate.net

The synthesis of these dyes involves a chemical reaction known as azo coupling. In this process, a diazonium salt is reacted with a coupling component, which in this case would be a pyrazolone like this compound. researchgate.netresearchgate.net The reaction is facilitated by the presence of an active methylene (B1212753) group (-CH2-) in the pyrazolone ring, which is reactive towards the diazonium salt. researchgate.net The general procedure involves dissolving the pyrazolone in an alkaline solution and then adding the diazonium salt solution, which results in the precipitation of the azo dye. researchgate.net

The resulting pyrazole (B372694) azo dyes are of interest for various applications, including colored materials for paints. researchgate.net The specific substituents on the pyrazolone and the diazonium salt components influence the final color and properties of the dye. The stability and reactivity of pyrazolone intermediates make them excellent candidates for chemical modifications, opening avenues for innovative applications in materials science.

Table 1: Components in the Synthesis of Pyrazolone Azo Dyes

| Role | Component Example | Function |

|---|---|---|

| Diazotization Component | Arylamines (e.g., Aniline derivatives) | Forms the diazonium salt upon reaction with a nitrite (B80452) source. |

| Coupling Component | This compound | Reacts with the diazonium salt via its active methylene group to form the final azo dye structure. researchgate.net |

| Reaction Medium | Alkaline Solution (e.g., KOH or NaOH) | Activates the coupling component for the reaction. researchgate.netresearchgate.net |

Role in Agrochemical Development

In the agricultural sector, the pyrazole chemical scaffold is a well-established and significant feature in a variety of commercial pesticides, including herbicides, fungicides, and insecticides. clockss.orgresearchgate.net The principle of using active substructures is a key strategy in agrochemical research, where a known active heterocyclic core, such as pyrazole, is modified to discover new crop protection agents with improved efficacy and safety profiles. researchgate.net

Derivatives of pyrazole and its saturated form, pyrazoline, have been successfully developed into major herbicides that act on different biological targets in weeds. clockss.org The versatility of the pyrazole ring allows for the development of compounds with diverse modes of action.

Key Classes of Pyrazole-Based Herbicides:

HPPD Inhibitors: Certain 5-hydroxypyrazole derivatives function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants. clockss.org Herbicides like Pyrasulfotole are examples from this class. clockss.org

PPO (Protox) Inhibitors: Specially substituted 3-phenylpyrazoles act by inhibiting the protoporphyrinogen (B1215707) oxidase (Protox) enzyme, leading to rapid membrane disruption and necrosis in susceptible weeds. clockss.org

ALS Inhibitors: Other pyrazole derivatives have been developed to inhibit the acetolactate synthase (ALS) enzyme, a key target for many herbicides. clockss.org

Research into structure-activity relationships (SAR) is crucial for optimizing the herbicidal activity of these compounds. mdpi.comnih.govnih.gov Studies have shown that the nature and position of substituents on the pyrazole ring dramatically affect biological activity. nih.gov For instance, the introduction of specific groups can influence the compound's ability to bind to its target enzyme, its uptake by the plant, and its selectivity towards crops. mdpi.com The presence of the tert-butyl group and the phenyl ring on this compound makes it a potential lead structure for the discovery of new herbicidal compounds within these classes. clockss.orgmdpi.com Researchers can synthesize a library of analogues by modifying these groups to explore their impact on herbicidal efficacy against various weed species. mdpi.com

Table 2: Overview of Pyrazole Derivatives in Herbicide Development

| Herbicide Class | Mode of Action | Example Compound | Role of Pyrazole Core |

|---|---|---|---|

| HPPD Inhibitors | Inhibition of 4-hydroxyphenylpyruvate dioxygenase | Pyrasulfotole | Forms the core active structure that interacts with the enzyme. clockss.org |

| PPO Inhibitors | Inhibition of Protoporphyrinogen Oxidase | Fluazolate | The substituted phenylpyrazole structure is essential for inhibitory activity. clockss.org |

| Synthetic Auxins | Mimics plant growth hormones, causing uncontrolled growth | Halauxifen-methyl | The pyrazole ring is introduced to the picolinic acid skeleton to create novel herbicides. mdpi.com |

Emerging Research Themes and Future Perspectives for 3 Tert Butyl 1 Phenyl 2 Pyrazolin 5 One Research

Innovations in Synthetic Methodologies for Pyrazolone (B3327878) Systems

The foundational method for synthesizing pyrazolone rings, known as the Knorr pyrazole (B372694) synthesis, involves the condensation of hydrazines with β-ketoesters. nih.govmdpi.com While effective, contemporary research focuses on developing more efficient, environmentally friendly, and versatile synthetic routes to generate diverse pyrazolone libraries.

Key innovations include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form complex molecules, offering high efficiency and atom economy. researchgate.netmdpi.com For instance, a four-component reaction involving a β-dicarbonyl compound, phenylhydrazine (B124118), an aldehyde, and malononitrile (B47326) can produce complex pyrazole-containing heterocycles. researchgate.net

Green Chemistry Approaches: To minimize environmental impact, researchers are exploring syntheses using eco-friendly solvents like water or employing catalyst systems such as nano-ZnO, which can be easily recovered and reused. mdpi.com Ultrasonic irradiation is another green technique used to accelerate reactions and improve yields at room temperature. researchgate.net

Novel Catalysis: The use of transition-metal catalysts, photoredox reactions, and organocatalysts like L-proline is expanding the scope of pyrazolone synthesis. researchgate.netmdpi.com Iodine-promoted cascade reactions, for example, enable the creation of highly functionalized pyrazoles through a sequence of imination, halogenation, and cyclization steps. mdpi.com

Late-Stage Functionalization: A crucial strategy in drug discovery is the ability to modify a core scaffold late in the synthetic sequence. This allows for the rapid generation of analogues (Structure-Activity Relationship studies) to optimize properties. The development of such methods for pyrazole systems has been key to discovering potent kinase inhibitors. rsc.org

Table 1: Innovations in Pyrazolone Synthesis

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials to build complex molecular structures. | High efficiency, reduced waste, operational simplicity. | researchgate.netmdpi.com |

| Green Catalysis | Use of environmentally benign catalysts, such as nano-ZnO, in aqueous media. | Eco-friendly, catalyst reusability, often milder reaction conditions. | mdpi.com |

| Ultrasonic Irradiation | Application of ultrasound to promote chemical reactions. | Shorter reaction times, higher yields, energy efficiency. | researchgate.net |

| Iodine-Promoted Cascade Reactions | A sequence of reactions initiated by iodine to form complex, functionalized pyrazoles. | Access to complex structures from simple starting materials in a single operational sequence. | mdpi.com |

Discovery of Novel Biological Targets and Therapeutic Applications

Pyrazolone derivatives have long been recognized for their anti-inflammatory, analgesic, and antipyretic properties. nih.gov However, ongoing research has significantly broadened their therapeutic horizon, identifying novel biological targets and applications in a wide range of diseases.

Anticancer Agents: Pyrazolone derivatives are being extensively investigated as anticancer agents. They have shown inhibitory activity against numerous targets crucial for cancer cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various Cyclin-Dependent Kinases (CDKs). nih.gov Some derivatives have demonstrated potent activity against specific cancer cell lines like hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). nih.gov

Central Nervous System (CNS) Agents: Following the success of Edaravone (B1671096), a pyrazolone drug used for neuroprotection in stroke and ALS, research into CNS applications has intensified. sci-hub.se New derivatives are being explored for anticonvulsant, antidepressant, and potential anti-Alzheimer's activities. sci-hub.se

Antimicrobial and Antiviral Applications: The pyrazolone scaffold is a fertile ground for developing new antimicrobial agents. nih.gov Recent studies have also focused on antiviral applications, including the design of pyrazolone-based compounds that can block the entry of the SARS-CoV-2 virus into host cells by targeting the spike protein and the human ACE2 receptor. nih.gov

Enzyme Inhibition: Pyrazolones have been identified as potent inhibitors of various enzymes. For example, specific derivatives are powerful inhibitors of carbonic anhydrase isoforms (hCA I and hCA II), which are implicated in conditions like glaucoma. researchgate.nettandfonline.com Others are being developed as selective inhibitors for kinases like LATS1/2 and LIMK, which are targets in regenerative medicine and oncology. acs.orgacs.org

Table 2: Selected Biological Targets of Pyrazolone Derivatives

| Biological Target | Therapeutic Area | Example Application | Reference |

|---|---|---|---|

| COX-2 | Anti-inflammatory | Treatment of arthritis and pain. | ijpsjournal.com |

| Kinases (EGFR, VEGFR-2, CDK, LATS) | Oncology, Regenerative Medicine | Inhibition of tumor growth and cell proliferation. | nih.govacs.org |

| Carbonic Anhydrase (hCA I & II) | Glaucoma | Reduction of intraocular pressure. | tandfonline.com |

| SARS-CoV-2 Spike Protein / hACE2 | Antiviral | Inhibition of viral entry into host cells. | nih.gov |

| DNA Minor Groove | Oncology | Interference with DNA replication in cancer cells. | nih.gov |

Advanced Computational Approaches in Pyrazolone-Based Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. eurasianjournals.com For pyrazolone-based drug design, these approaches provide deep insights into molecular interactions, helping to create more potent and selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyrazolone derivative) when bound to a target protein. It helps to understand the binding modes and affinities, guiding the design of compounds that fit better into the active site of a target like an enzyme or receptor. eurasianjournals.commdpi.com Docking studies have been crucial in identifying pyrazolone derivatives that inhibit proteins essential for cancer cell survival. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies build statistical models that correlate the chemical structures of a series of compounds with their biological activity. mdpi.com This allows chemists to predict the activity of new, unsynthesized molecules and identify which structural features are most important for potency. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of a ligand-protein complex over time. This provides a more realistic view of the interactions and conformational changes that occur, helping to validate docking results and assess the stability of the binding. nih.goveurasianjournals.com

Pharmacophore Mapping and Virtual Screening: Pharmacophore models identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) necessary for biological activity. These models can then be used to rapidly screen large virtual databases of compounds (like the ZINC database) to find new molecules that fit the model and are likely to be active. mdpi.com

Table 3: Computational Tools in Pyrazolone Drug Design

| Computational Method | Application | Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting ligand-protein binding modes and affinity. | Identification of key interactions (e.g., with specific amino acids). | eurasianjournals.commdpi.com |

| 3D-QSAR | Correlating molecular structure with biological activity. | Generation of models to predict potency and guide structural modifications. | mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and stability of the ligand-protein complex. | Validation of binding stability and conformational analysis. | nih.goveurasianjournals.com |

| Virtual Screening | Searching large compound libraries for potential hits based on a pharmacophore model. | Discovery of novel lead compounds with desired activity. | mdpi.com |

Preclinical and Clinical Development Trajectories for Pyrazolone Therapeutics

The path from a promising pyrazolone compound in the lab to an approved therapeutic is long and rigorous. The development trajectory involves extensive preclinical testing to establish efficacy and safety before advancing to human clinical trials.

The typical development pipeline includes:

Lead Identification and Optimization: Driven by innovative synthesis and computational design, lead compounds are identified and then chemically modified to improve their potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). rsc.orgmdpi.com

Preclinical Evaluation: Promising candidates undergo rigorous in vitro and in vivo testing. This includes evaluation in various cell lines (e.g., cancer cell lines) and established animal models of disease, such as carrageenan-induced paw edema for inflammation or xenograft models for cancer. nih.govijpsjournal.com These studies aim to demonstrate proof-of-concept and gather initial safety data.

Investigational New Drug (IND) Application: After successful preclinical studies, a comprehensive data package is submitted to regulatory authorities like the FDA to request permission to begin human trials.

Clinical Trials (Phases I, II, and III): Human trials are conducted in three main phases to evaluate the drug's safety, optimal dosing, and efficacy in patients. The pyrazolone class has a proven track record, with numerous compounds having successfully navigated this process.

Regulatory Approval and Post-Market Surveillance: If clinical trials are successful, the drug can be approved for public use. Since 2011, the FDA has approved over 30 drugs containing a pyrazole core, highlighting the clinical significance of this heterocyclic family. nih.gov

The journey of drugs like the anti-inflammatory celecoxib (B62257) and the neuroprotective edaravone serves as a blueprint for the development of new pyrazolone-based therapeutics, demonstrating the potential for compounds like 3-tert-butyl-1-phenyl-2-pyrazolin-5-one and its derivatives to address a wide range of unmet medical needs. sci-hub.seijpsjournal.com

Q & A

Basic: What laboratory synthesis methods are effective for preparing 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one?

Methodological Answer:

The compound can be synthesized via alkylation of 3-hydroxy-1-phenyl-2-pyrazolin-5-one derivatives using tert-butyl reagents under acidic catalysis. Evidence from analogous pyrazolone derivatives (e.g., O-alkylation with alcohols in the presence of 3 Å molecular sieves and catalytic acid) suggests that tert-butyl halides or tert-butanol with acid catalysts (e.g., H₂SO₄) could introduce the tert-butyl group at the 3-position . Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve high purity (>95%) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential.

- NMR : The tert-butyl group’s singlet (~1.3 ppm in ¹H NMR) and quaternary carbon signal (~29 ppm in ¹³C NMR) distinguish it from other substituents. Aromatic protons from the phenyl ring appear as multiplet signals (7.2–7.6 ppm) .

- FT-IR : Key peaks include C=O stretch (~1650–1700 cm⁻¹) and C-N vibrations (~1350 cm⁻¹) .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching the formula C₁₃H₁₆N₂O .

Advanced: How does the tert-butyl group influence steric and electronic effects in substitution reactions?

Methodological Answer:

The tert-butyl group introduces significant steric hindrance , limiting nucleophilic attacks at the 3-position. Computational studies (e.g., DFT calculations) can model electron density distribution, showing reduced reactivity at the pyrazolinone ring’s carbonyl group due to electron-donating effects from the bulky substituent. Experimental validation via comparative kinetics (e.g., comparing reaction rates with methyl or phenyl analogs) can quantify steric contributions .

Advanced: How can discrepancies in reported thermal stability data for this compound be resolved?

Methodological Answer:

Contradictions often arise from differing experimental conditions. Standardize analysis using differential scanning calorimetry (DSC) under inert atmosphere (N₂ or Ar) to avoid oxidative decomposition. For example, a study reporting decomposition at 220°C (vs. 200°C in another) may reflect varying heating rates (e.g., 10°C/min vs. 5°C/min). Replicate experiments with controlled humidity and oxygen levels to isolate degradation pathways .

Basic: What purification strategies optimize yield and purity for this compound?

Methodological Answer:

- Recrystallization : Use ethanol or methanol as solvents, with slow cooling to isolate crystalline product.

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane → ethyl acetate) to separate tert-butyl byproducts.

- HPLC : For ultra-high purity (>99%), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Advanced: What computational approaches predict the bioactivity of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase or kinases). The tert-butyl group’s hydrophobicity may enhance binding to hydrophobic pockets.

- QSAR Studies : Correlate substituent effects (e.g., Hammett constants) with bioassay data from analogs to predict antioxidant or anti-inflammatory activity .

Basic: How can reaction intermediates be monitored during synthesis?

Methodological Answer:

- TLC : Use silica plates with UV visualization (254 nm). A mobile phase of ethyl acetate/hexane (3:7) resolves tert-butyl intermediates (Rf ~0.5).

- In-situ FT-IR : Track carbonyl group disappearance (1700 cm⁻¹) to confirm alkylation completion .

Advanced: What mechanistic insights explain the compound’s antioxidant activity?

Methodological Answer:

The pyrazolinone ring’s conjugated system enables radical scavenging via hydrogen atom transfer (HAT). Electron paramagnetic resonance (EPR) with DPPH radicals can quantify activity. Compare tert-butyl’s electron-donating effect to other substituents (e.g., methyl) using kinetic assays to isolate electronic vs. steric contributions .

Basic: What solvents are compatible with this compound for reaction studies?

Methodological Answer:

The compound is soluble in dichloromethane (DCM) , tetrahydrofuran (THF) , and dimethylformamide (DMF) . Avoid protic solvents (e.g., water, methanol) for reactions involving nucleophilic agents to prevent decomposition .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic studies of this compound?

Methodological Answer:

Synthesize ¹³C-labeled tert-butyl groups via tert-butanol-¹³C₄ and track metabolic pathways using LC-MS/MS . Deuterium labeling at the phenyl ring (e.g., C₆D₅) enables differentiation of parent compound and metabolites in bioavailability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.